molecular formula C21H18N4O2 B2968768 N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034605-65-5

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2968768
CAS No.: 2034605-65-5
M. Wt: 358.401
InChI Key: HONZATFSZWFWIY-UHFFFAOYSA-N
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Description

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a specialized chemical compound designed for advanced research applications, particularly in the fields of medicinal chemistry and chemical biology. This molecule integrates a pyrimidine amine, a privileged scaffold in drug discovery, with a xanthene carbonyl moiety linked through an azetidine ring. The presence of these structural features suggests its potential utility as a key intermediate in the synthesis of complex molecules for pharmaceutical development and biological probing . Pd-catalyzed C–N cross-coupling reactions, a powerful method for constructing such aromatic amines, are extensively employed throughout chemical research for the preparation of compounds found in pharmaceuticals, natural products, and organic materials . The structural complexity of this reagent positions it as a promising candidate for constructing molecular libraries aimed at high-throughput screening or for use as a precursor in the development of novel ligands and catalysts . Its rigid xanthene component may contribute to the development of organic materials with specific electronic or photophysical properties. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-20(25-12-14(13-25)24-21-22-10-5-11-23-21)19-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)19/h1-11,14,19H,12-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONZATFSZWFWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the classical Grover, Shah, and Shah reaction using polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions. Finally, the pyrimidine moiety can be attached using a nucleophilic substitution reaction with suitable pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis for the xanthene core , as well as continuous flow chemistry techniques for the cyclization and substitution steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The pyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Amines derived from the azetidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential as an anticancer agent and as a scaffold for drug development.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The xanthene core can act as a chromophore, enabling the compound to function as a fluorescent probe in biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine with two closely related analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Functional Groups
This compound (Target) Not explicitly provided ~450–470 (estimated) Xanthene-9-carbonyl (aromatic ether), azetidine, pyrimidin-2-amine Carbonyl, tertiary amine, aromatic rings
N-[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine C₁₂H₁₁BrN₄OS 339.21 4-Bromothiophene-2-carbonyl, azetidine, pyrimidin-2-amine Thiophene, bromine, carbonyl
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine C₁₄H₁₅FN₄O₂S 322.36 Methanesulfonyl, 4-fluorophenyl, azetidine, pyrimidin-2-amine Sulfonyl, fluorophenyl
Key Observations:
  • Molecular Weight : The target compound is significantly heavier (~450–470 g/mol) due to the xanthene system, which may limit blood-brain barrier penetration compared to lighter analogs .
  • In contrast, the methanesulfonyl group in the L7I compound () enhances polarity and possibly solubility .

Biological Activity

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a unique structure comprising a pyrimidine moiety linked to an azetidine ring and a xanthene carbonyl group. This structural configuration is hypothesized to contribute to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity by increasing the availability of tryptophan for T-cell activation .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression .
  • Antitumor Activity : In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential antitumor activity for this compound .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Observed Reference
IDO InhibitionEnhanced T-cell activation
Antioxidant ActivityReduced oxidative stress
Cytotoxicity (Cancer Cells)Inhibited growth in multiple lines

Case Study 1: IDO Inhibition

A study investigating various compounds for their ability to inhibit IDO found that certain derivatives similar to this compound demonstrated significant inhibition rates. This suggests that modifications to the xanthene structure could enhance effectiveness against tumors associated with IDO-mediated immunosuppression.

Case Study 2: Antioxidant Properties

In a comparative study of antioxidant compounds, this compound exhibited notable radical scavenging activity. The results indicated that this compound could potentially be used in formulations aimed at reducing oxidative damage in various diseases, including neurodegenerative disorders.

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